molecular formula C16H18O5Se B11935097 (2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxidanylidene-butanoic acid

(2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxidanylidene-butanoic acid

Cat. No.: B11935097
M. Wt: 369.3 g/mol
InChI Key: BWQHPFYQJHFPHN-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: BSP16 is synthesized through a series of chemical reactions involving the formation of a selenium-containing benzo[b]selenophene scaffold. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of BSP16 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: BSP16 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of BSP16, as well as substituted benzo[b]selenophene compounds .

Scientific Research Applications

BSP16 has a wide range of scientific research applications, including:

Mechanism of Action

BSP16 exerts its effects by selectively stimulating the STING pathway. The compound binds to the STING protein as a homodimer, inducing a conformational change that activates downstream signaling pathways. This leads to the production of interferons and other cytokines, which play a crucial role in the immune response . The activation of the STING pathway by BSP16 results in enhanced antitumor immunity and tumor regression .

Comparison with Similar Compounds

BSP16 is unique among STING agonists due to its potent activity and oral bioavailability. Similar compounds include:

BSP16 stands out due to its superior pharmacokinetic profile and higher efficacy in preclinical models .

Properties

Molecular Formula

C16H18O5Se

Molecular Weight

369.3 g/mol

IUPAC Name

(2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxobutanoic acid

InChI

InChI=1S/C16H18O5Se/c1-4-9(16(18)19)5-11(17)15-7-10-6-12(20-2)13(21-3)8-14(10)22-15/h6-9H,4-5H2,1-3H3,(H,18,19)/t9-/m1/s1

InChI Key

BWQHPFYQJHFPHN-SECBINFHSA-N

Isomeric SMILES

CC[C@H](CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O

Canonical SMILES

CCC(CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O

Origin of Product

United States

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